

Comparative Bioactivity: 2-Methoxy-4-(2-nitrovinyl)phenol and Structurally Related Compounds

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

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A detailed guide for researchers and drug development professionals on the biological activities of **2-Methoxy-4-(2-nitrovinyl)phenol** and its analogs, supported by available experimental data and methodologies.

A comprehensive analysis of the bioactivity of **2-Methoxy-4-(2-nitrovinyl)phenol** is currently limited by the scarcity of direct experimental data in publicly accessible scientific literature. However, by examining its close structural analog, 2-Methoxy-4-vinylphenol (2M4VP), and other related nitrostyrene and vanillin derivatives, we can infer its potential biological activities. This guide provides a comparative overview of the known bioactivities of these related compounds to shed light on the potential therapeutic applications of **2-Methoxy-4-(2-nitrovinyl)phenol**.

Comparative Analysis of Bioactivities

The primary compound for comparison is 2-Methoxy-4-vinylphenol (2M4VP), which lacks the nitro group on the vinyl side chain. The presence of the electron-withdrawing nitro group in **2-Methoxy-4-(2-nitrovinyl)phenol** is expected to significantly influence its biological properties. The general bioactivities of other β -nitrostyrene and vanillin derivatives also provide valuable context.

Compound	Bioactivity	Key Experimental Findings
2-Methoxy-4-(2-nitrovinyl)phenol	Antibacterial, Kinase Inhibition (Inferred)	As a β -nitrostyrene derivative, it is suggested to possess inhibitory activity against Src and/or Syk kinases and to have general antibacterial properties.[1] However, specific experimental data quantifying these activities are not readily available.
2-Methoxy-4-vinylphenol (2M4VP)	Anti-inflammatory	In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 2M4VP dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2). [2] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of NF- κ B and MAPK signaling pathways.[2]
Antimicrobial	Demonstrates potent antibacterial activity against various bacterial strains.[3]	
Antioxidant	Exhibits antioxidant properties, a common characteristic of phenolic compounds.	
Other β -Nitrostyrene Derivatives	Anticancer	A related compound, 3'-hydroxy-4'-methoxy- β -methyl- β -nitrostyrene, has been shown to decrease cell viability and promote DNA damage in

human colorectal cancer cells.

[4]

Antibacterial	Analogs of β -methyl- β -nitrostyrene have demonstrated efficacy against Gram-positive bacteria.[5]	
Vanillin Derivatives	Antifungal, Antiviral, Antileishmanial	1,2,3-triazole derivatives of vanillin have been reported to exhibit leishmanicidal, antiviral, and antifungal activities.[6][7]
Antimicrobial	Derivatives of nitrovanillin have shown significant antimicrobial activity against Escherichia coli.[8]	

Detailed Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of these compounds, detailed experimental protocols for key assays are provided below.

Anti-inflammatory Activity Assessment of 2-Methoxy-4-vinylphenol (2M4VP)

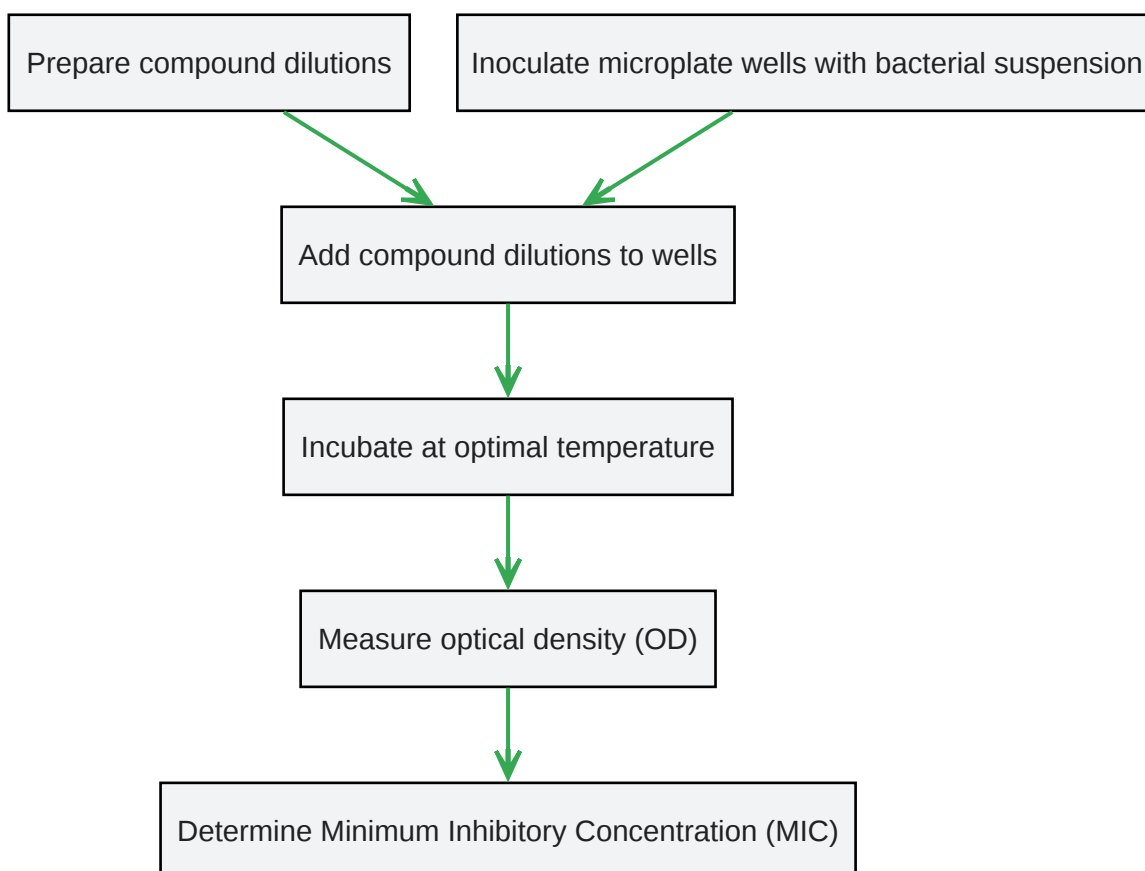
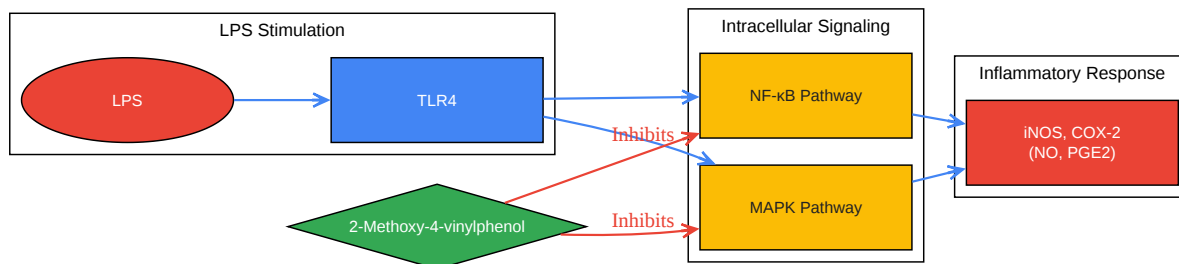
- **Cell Culture:** Murine macrophage RAW264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Nitric Oxide (NO) Production Assay:** Cells are seeded in 96-well plates and pre-treated with various concentrations of 2M4VP for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent assay.
- **Western Blot Analysis for Protein Expression:** Cells are treated with 2M4VP with or without LPS stimulation. Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-

PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, and key proteins of the NF- κ B (p65, I κ B α) and MAPK (p38, ERK, JNK) pathways, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- **NF- κ B Luciferase Reporter Assay:** Human embryonic kidney (HEK293) cells are transiently co-transfected with an NF- κ B-dependent luciferase reporter plasmid and a β -galactosidase expression plasmid (for normalization). Following transfection, cells are treated with 2M4VP and then stimulated with tumor necrosis factor-alpha (TNF- α). Luciferase activity is measured using a luminometer and normalized to β -galactosidase activity.

Visualizing Molecular Pathways and Experimental Designs

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are provided.



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